molecular formula C17H11N7OS B3469578 N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B3469578
M. Wt: 361.4 g/mol
InChI Key: FFISEXREWBZEKY-UHFFFAOYSA-N
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Description

“N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide” is a compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can involve various processes such as cycle opening by cleavage of N4-C5 bond, rotation of triazole cycle, and cycle closure by forming of new N4-C5 bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, the IR and NMR spectra can provide information about the functional groups and atoms in the molecule .

Mechanism of Action

The mechanism of action of similar compounds can involve interactions with various biological targets. For instance, some compounds have shown potent activity against E. coli, P. aeruginosa, and S. epidermidis . Other compounds have shown potential as anti-HIV agents .

Safety and Hazards

The safety and hazards associated with similar compounds can depend on various factors. For instance, some compounds have shown potent activity against various bacteria, suggesting potential toxicity to these organisms .

Future Directions

The future directions for the research on similar compounds could involve further optimization and development of these compounds as potential therapeutic agents. For instance, some compounds have shown promising antimicrobial, antitubercular, and anti-HIV activities , suggesting potential for further development in these areas.

properties

IUPAC Name

N-(5-methyl-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7OS/c1-9-18-12-5-3-2-4-11(12)15-19-17(21-24(9)15)20-16(25)10-6-7-13-14(8-10)23-26-22-13/h2-8H,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFISEXREWBZEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=NC(=NN13)NC(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 5
N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(5-methyl[1,2,4]triazolo[1,5-c]quinazolin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide

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